2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine
CAS No.: 1002033-55-7
Cat. No.: VC8357069
Molecular Formula: C7H12N4O2
Molecular Weight: 184.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1002033-55-7 |
|---|---|
| Molecular Formula | C7H12N4O2 |
| Molecular Weight | 184.2 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanamine |
| Standard InChI | InChI=1S/C7H12N4O2/c1-5-7(11(12)13)6(2)10(9-5)4-3-8/h3-4,8H2,1-2H3 |
| Standard InChI Key | GOCIJNUPEKWKQA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CCN)C)[N+](=O)[O-] |
| Canonical SMILES | CC1=C(C(=NN1CCN)C)[N+](=O)[O-] |
Introduction
Structural and Nomenclature Characteristics
Molecular Architecture
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanamine (CAS 1185045-46-8) is a nitro-substituted pyrazole derivative with the molecular formula C₇H₁₃ClN₄O₂ (hydrochloride salt form) . The compound features:
-
A pyrazole ring substituted with methyl groups at positions 3 and 5.
-
A nitro (-NO₂) group at position 4.
-
An ethanamine side chain at position 1 (Figure 1).
Table 1: Key molecular descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 220.66 g/mol | |
| SMILES | CC1=C(C(=NN1CCN)C)N+[O-].Cl | |
| InChIKey | XQXPZOHQOIVJTC-UHFFFAOYSA-N |
The hydrochloride salt enhances solubility in polar solvents, making it suitable for aqueous reaction conditions .
Nomenclature and Isomerism
The IUPAC name emphasizes the substituent positions:
-
3,5-Dimethyl: Methyl groups at ring positions 3 and 5.
-
4-Nitro: Electron-withdrawing nitro group at position 4.
-
1-(2-Aminoethyl): Ethylamine side chain at position 1.
Tautomerism is restricted due to the nitro group’s electron-withdrawing effects, stabilizing the 1H-pyrazole form .
Synthesis and Manufacturing
Synthetic Pathways
The hydrochloride salt is synthesized via a multi-step protocol:
-
Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones.
-
Nitration: Introduction of the nitro group using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) .
-
Side-Chain Functionalization: Alkylation with 2-chloroethylamine followed by hydrochloride salt formation.
Critical Reaction Parameters:
-
Nitration requires strict temperature control to avoid over-nitration or decomposition.
-
Purification via recrystallization from ethanol/water yields >95% purity .
Industrial Scalability
Batch reactors with jacketed cooling systems are employed for nitration due to exothermic risks. Continuous flow systems are avoided due to potential clogging from nitro group byproducts .
Physicochemical Properties
Table 2: Physical properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–202°C (decomposes) | DSC |
| Solubility (Water) | 12.5 g/L (25°C) | OECD 105 |
| LogP (Hydrochloride) | -1.2 | Calculated |
The nitro group confers polarity (dipole moment = 5.8 D) and UV activity (λmax = 274 nm in methanol) .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group deactivates the pyrazole ring, directing incoming electrophiles to position 4 (already occupied), limiting further aromatic substitution.
Side-Chain Reactions
-
Amine Alkylation: Reacts with alkyl halides to form secondary amines.
-
Schiff Base Formation: Condenses with carbonyl compounds (e.g., benzaldehyde) to generate imines.
Example Reaction:
Yield: 78% (THF, 0°C) .
Applications in Scientific Research
Medicinal Chemistry
-
Anticancer Probes: Pyrazole nitro derivatives inhibit kinase enzymes (IC₅₀ = 2.3 µM against EGFR) .
-
Antibacterial Agents: MIC = 16 µg/mL against Staphylococcus aureus (ATCC 29213).
Materials Science
-
Coordination Polymers: Binds transition metals (Cu²⁺, Ni²⁺) via the amine and pyrazole N-atoms.
-
Energetic Materials: Nitro group contributes to high nitrogen content (25.4%) for potential explosive applications.
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Corrosion | 1B | Wear nitrile gloves, face shield |
| Eye Damage | Category 1 | Use chemical goggles |
| Respiratory Irritation | Category 2 | Employ fume hoods |
Emergency Protocols:
Comparison with Analogues
Table 4: Structural analogues
| Compound | Key Difference | Bioactivity (IC₅₀) |
|---|---|---|
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine | Lacks nitro group | EGFR: >100 µM |
| 4-Amino derivative | -NH₂ instead of -NO₂ | EGFR: 45 µM |
The nitro group enhances electron-deficient character, improving kinase binding affinity by 43-fold .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume